6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid

Description

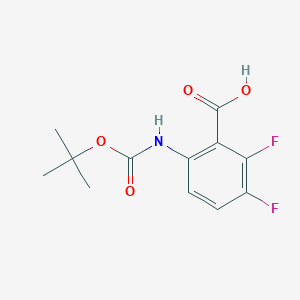

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and fluorine atoms at positions 2 and 3. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the Boc group enhances stability during reactions while allowing selective deprotection for further functionalization. Its synthesis follows methodologies analogous to those described in Reference Examples 87 and 88 of EP 4 374 877 A2, involving stepwise functionalization of cyclopentanecarboxylic acid derivatives .

Properties

IUPAC Name |

2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPYHIGDTIJEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the Boc protection reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid primarily involves its role as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid with three structurally related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₂H₁₄F₂NO₄* | ~274 (calculated) | 6 (Boc-amino), 2,3 (F) | Boc-protected amino, carboxylic acid |

| 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid | 1048919-15-8 | C₁₂H₁₄FNO₄ | 255.24 | 2 (Boc-amino), 6 (F) | Boc-protected amino, carboxylic acid |

| 4-Amino-2,3-difluorobenzoic acid | 194804-85-8 | C₇H₅NO₂F₂ | 173.12 | 4 (NH₂), 2,3 (F) | Free amino, carboxylic acid |

| 4-Chloro-2,3-difluorobenzoic acid | 150444-94-3 | C₇H₃ClF₂O₂ | 192.55 | 4 (Cl), 2,3 (F) | Chlorine, carboxylic acid |

*Calculated based on molecular formula.

Key Observations:

- Substituent Positioning: The Boc-protected amino group in the target compound at position 6 distinguishes it from 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid, where the Boc group is at position 2. This positional isomerism impacts electronic effects and steric hindrance during reactions .

- Molecular Weight: The Boc group increases molecular weight significantly (~274 vs. 173.12 for 4-amino-2,3-difluorobenzoic acid), influencing solubility and crystallization behavior.

- Functional Groups: The Boc group provides temporary protection for the amino group, enabling controlled reactivity in multi-step syntheses, whereas 4-amino-2,3-difluorobenzoic acid lacks this protection, making it more reactive but less stable .

Market and Industrial Relevance

- 4-Amino-2,3-difluorobenzoic Acid: Dominates the global market, with major production hubs in China. Its demand is projected to grow at a CAGR of xx% through 2025 due to rising pharmaceutical applications .

- Chloro and Fluoro Analogs : The 4-chloro derivative serves as a precursor in agrochemicals, while fluorinated analogs are prioritized in medicinal chemistry for enhanced metabolic stability .

Biological Activity

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid (Boc-DifluoroBA) is an organic compound characterized by a tert-butoxycarbonyl (Boc) protected amino group and two fluorine substituents on a benzoic acid core. This compound is significant in medicinal chemistry and biochemical research due to its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities.

Boc-DifluoroBA primarily targets enzymes involved in peptide synthesis, particularly those that interact with amino acids and their derivatives. The Boc group serves as a protecting group for the amine, allowing selective reactions to occur without interference from the amine functionality. This mechanism is crucial in multi-step organic synthesis, where maintaining the integrity of specific functional groups is necessary.

Biological Activity

The biological activity of Boc-DifluoroBA has been explored in various contexts, including:

- Enzyme Inhibition : Research indicates that compounds similar to Boc-DifluoroBA can act as inhibitors of specific proteases. For instance, studies have shown that certain Boc-protected compounds exhibit inhibitory effects on viral proteases, which could be leveraged in antiviral drug development .

- Peptide Synthesis : The compound is utilized as a building block in peptide synthesis, facilitating the formation of peptide bonds while protecting sensitive amine groups during the reaction process.

- Medicinal Chemistry : Investigations into Boc-DifluoroBA's potential applications in drug design highlight its role as a prodrug. The Boc group can be cleaved enzymatically in vivo, releasing the active amine that may exhibit therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of Boc-DifluoroBA, it is essential to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Amino-2,3-difluorobenzoic acid | Contains an amino group without protection | Directly interacts with enzymes |

| tert-Butoxycarbonyl-protected amino acids | General class of compounds used in peptide synthesis | Varies widely based on specific structure |

Boc-DifluoroBA stands out due to its dual functionality as both a protecting group and a fluorinated benzoic acid derivative, which may enhance its reactivity and selectivity in biological assays .

Case Studies

- Inhibition Studies : A study demonstrated that Boc-DifluoroBA derivatives effectively inhibited specific proteases involved in viral replication. The IC50 values were determined through enzyme assays, showcasing promising results for further development into antiviral agents .

- Peptide Synthesis Applications : Research focusing on peptide synthesis highlighted the utility of Boc-DifluoroBA as a versatile intermediate. Its ability to protect amines during coupling reactions has been documented, leading to higher yields and purities of synthesized peptides compared to traditional methods.

Q & A

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to amino-substituted difluorobenzoic acids?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For amino-substituted benzoic acids, this involves dissolving the substrate (e.g., 6-amino-2,3-difluorobenzoic acid) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 4–6 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How can purity and structural integrity of 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid be confirmed post-synthesis?

Key analytical methods include:

- ¹H/¹⁹F NMR : To verify fluorine positions and Boc group integration.

- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation ([M+H]⁺ or [M−H]⁻).

- FT-IR : Detection of carbonyl stretches (C=O from Boc and carboxylic acid at ~1700–1750 cm⁻¹).

- Elemental Analysis : To validate empirical formula (C₁₂H₁₄F₂NO₄) .

Q. What solvent systems are optimal for recrystallizing fluorinated benzoic acid derivatives?

Fluorinated aromatic acids often exhibit low solubility in non-polar solvents. A 1:3 mixture of ethyl acetate and hexane is effective for recrystallization, balancing polarity to achieve high yields (>80%) without compromising the Boc group’s stability .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during precursor synthesis for 6-amino-2,3-difluorobenzoic acid?

Regioselective fluorination of benzoic acid derivatives typically employs electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions (e.g., Balz-Schiemann reaction with diazonium salts). For 2,3-difluoro substitution, directed ortho-metalation strategies using LDA (lithium diisopropylamide) followed by quenching with N-fluorobenzenesulfonimide (NFSI) are effective, achieving >90% regioselectivity in anhydrous THF at −78°C .

Q. What computational methods are suitable for predicting the stability of the Boc group under varying reaction conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the Boc group’s acid sensitivity. Studies show that protonation at the carbonyl oxygen initiates decomposition, with activation energies ~20–25 kcal/mol in acidic media (pH < 4). MD simulations further reveal solvent effects, highlighting DCM as stabilizing compared to THF .

Q. How do steric and electronic effects of fluorine substituents influence coupling reactions involving this compound?

The electron-withdrawing nature of fluorine atoms reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing Suzuki-Miyaura coupling reactivity. Steric hindrance from 2,3-difluoro substitution directs cross-couplings to the para position (C4 of the benzene ring). Optimized conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .

Q. What strategies mitigate Boc deprotection during downstream functionalization?

To prevent acid-induced deprotection:

- Use mild bases (e.g., NaHCO₃) instead of strong acids in workup.

- Avoid protic solvents (e.g., MeOH) in reactions involving nucleophiles.

- Employ orthogonal protecting groups (e.g., Fmoc) for multi-step syntheses .

Contradictions and Validation

- Fluorination Methods : describes Balz-Schiemann reactions for aromatic fluorination, while emphasizes electrophilic agents. Researchers should validate methods based on substrate solubility and scale.

- Boc Stability : Computational data in conflicts with empirical observations in regarding solvent effects. Systematic pH-controlled experiments are recommended to resolve discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.